REACTION_SMILES
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[CH2:28]([CH2:29][CH2:30][CH3:31])[NH2:32].[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[n:7]1[c:8](=[O:15])[c:9]([C:12](=[O:13])[OH:14])[cH:10][n:11]2.[CH:33]([Cl:34])([Cl:35])[Cl:36].[Cl:23][C:24]([O:25][CH3:26])=[O:27]>>[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[n:7]1[c:8](=[O:15])[c:9]([C:12](=[O:14])[NH:32][CH2:28][CH2:29][CH2:30][CH3:31])[cH:10][n:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc2ncc(C(=O)O)c(=O)n12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cl
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Name
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Type
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product
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Smiles
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CCCCNC(=O)c1cnc2cccc(C)n2c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |